molecular formula C11H13N3 B056075 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole CAS No. 120161-06-0

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole

Cat. No. B056075
M. Wt: 187.24 g/mol
InChI Key: RXWCRIKVVODMRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole derivatives, including those structurally related to 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole, have been synthesized through various methods. The Debus-Radziszewski imidazole synthesis is a notable method, alongside novel approaches developed for efficient and versatile synthesis of imidazole derivatives, reflecting ongoing interest and innovation in this area (Tran et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influences their chemical behavior and interaction capabilities. The structural analysis often involves spectroscopic methods and quantum chemistry to understand the electronic configuration, molecular geometry, and potential sites for reactivity (L. Larina, 2023).

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives can be highly varied, including functionalization, complexation with metals, and participation in coupling reactions. These reactions underscore the versatility of imidazole derivatives as intermediates in organic synthesis and their potential in medicinal chemistry and material science applications (R. Rossi et al., 2014).

Physical Properties Analysis

The physical properties of imidazole derivatives like 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure, specifically the substituents attached to the imidazole ring and their spatial arrangement (Giovanna Li Petri et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity of protons, and coordination capabilities with metals, define the applications of imidazole derivatives in catalysis, organic synthesis, and as ligands in coordination chemistry. The presence of nitrogen atoms and the ability to participate in hydrogen bonding significantly contribute to these properties (L. Zhilitskaya et al., 2021).

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Synthesis and Application of Pyrrolo[1,2-a]imidazoles

  • Application Summary : Pyrrolo[1,2-a]imidazoles are valuable synthetic blocks and have a wide spectrum of biological activity . Depending on the degree of saturation, dihydropyrrolo[1,2-a]imidazoles, tetrahydropyrrolo[1,2-a]imidazoles, and perhydropyrrolo[1,2-a]imidazoles may be distinguished .
  • Methods of Application : The review summarizes the literature data on the synthesis and some aspects of application of pyrrolo[1,2-a]imidazoles . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .
  • Results or Outcomes : The review provides a comprehensive generalization and systematization of the data on the synthesis methods, use in organic synthesis, and medical and biological studies of hydrogenated pyrrolo[1,2-a]imidazoles .

Pyrrolidine Derivatives as Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)

  • Application Summary : RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . A new series of cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of RORγt .
  • Methods of Application : The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of these derivatives .
  • Results or Outcomes : The study showed that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Synthesis of 2,5-Diphenyl-2,5,6,7-Tetrahydro-3H-Pyrrolo[1,2-a]Imidazole

  • Application Summary : 2,5-Diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole is a valuable synthetic block with potential biological activity .
  • Methods of Application : The synthesis of this compound was achieved through the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg(II)–EDTA system . The introduction of chiral aminoethylpyrrolidine into this reaction made it possible to obtain an optically pure analog of the compound .
  • Results or Outcomes : The synthesis resulted in an optically pure analog of 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole in 45% yield .

Pyrrolidine Derivatives as Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)

  • Application Summary : RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . A new series of cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of RORγt .
  • Methods of Application : The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of these derivatives .
  • Results or Outcomes : The study showed that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Synthesis of 2,5-Diphenyl-2,5,6,7-Tetrahydro-3H-Pyrrolo[1,2-a]Imidazole

  • Application Summary : 2,5-Diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole is a valuable synthetic block with potential biological activity .
  • Methods of Application : The synthesis of this compound was achieved through the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg(II)–EDTA system . The introduction of chiral aminoethylpyrrolidine into this reaction made it possible to obtain an optically pure analog of the compound .
  • Results or Outcomes : The synthesis resulted in an optically pure analog of 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole in 45% yield .

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The field of medicinal chemistry continues to explore the use of pyrrolidine and its derivatives in the development of new therapeutic agents . The design of new molecules often starts by studying the binding conformation of existing compounds .

properties

IUPAC Name

2-pyrrolidin-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWCRIKVVODMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426286
Record name 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole

CAS RN

120161-06-0
Record name 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-1H-benzimidazole (10.0 g, 0.066 mol), pyrrolidine (18.5 g, 0.26 mol), and ethanol (100 mL) were combined. The resulting solution was heated at 160-170° C. for 6 hours and then the solvent was evaporated. The resulting residue was mixed with water. The mixture was made strongly acidic with hydrochloric acid and then made basic with ammonium hydroxide. The resulting solid was isolated by filtration, washed with water and then air dried to provide 11.8 g of crude product as a tan powder. This material was recrystallized from ethyl acetate/methanol to provide 4.9 g of 2-pyrrolidino-1H-benzimidazole. Analysis: Calculated for C11H13N3: % C, 70.56; % H, 7.00; % N, 22.44. Found: % C, 70.13; % H, 7.05; % N, 22.70.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Sharma, J L. Pablo, KT Tolentino… - …, 2022 - Wiley Online Library
The transient receptor potential cation channel 5 (TRPC5) plays an important role in numerous cellular processes. Due to this, it has gained considerable attention over the past few …
Z Hu, L Ou, S Li, L Yang - Medicinal Chemistry Research, 2014 - Springer
A series of 1-cyano-2-amino-benzimidazole derivatives were synthesized and evaluated for their cytotoxic activities in vitro against three human cancer cell lines (human lung …
Number of citations: 27 link.springer.com
GG Fan, BW Jiang, W Sang, H Cheng… - The Journal of …, 2021 - ACS Publications
Herein, a metal-free and solvent-free protocol was developed for the C–N coupling of heteroaryl halides and amines, which afforded numerous heteroaryl amines or their …
Number of citations: 7 pubs.acs.org
Z Hu, S Li, P Hong, Z Wu - Arkivoc, 2011 - arkat-usa.org
Employing a CuI/2, 2'-biimidazole catalyst system, the intramolecular CN coupling reactions of various substituted aryl guanidines could be successfully carried out under mild conditions…
Number of citations: 8 www.arkat-usa.org

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